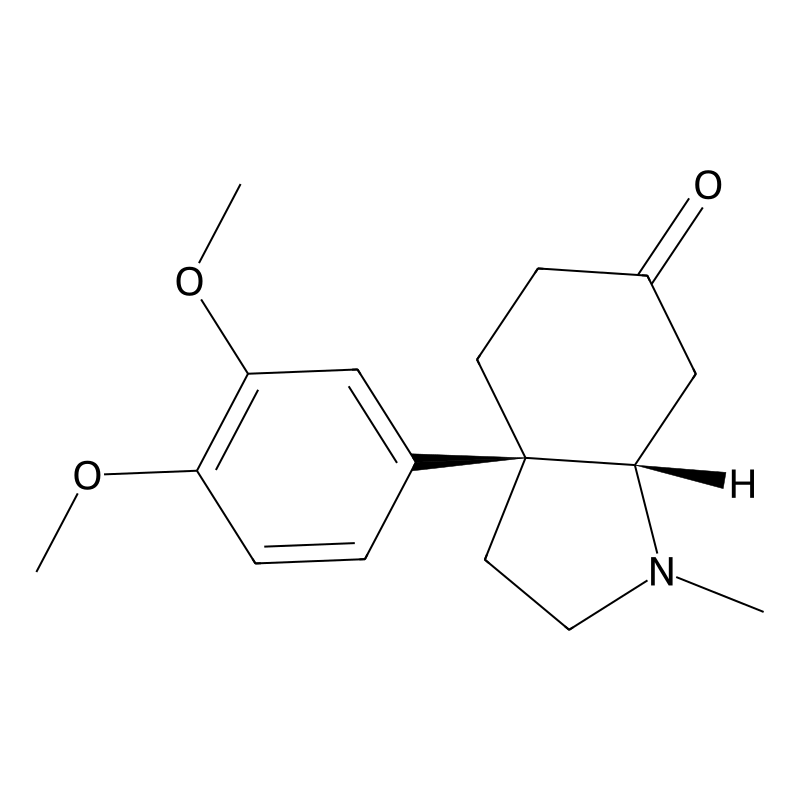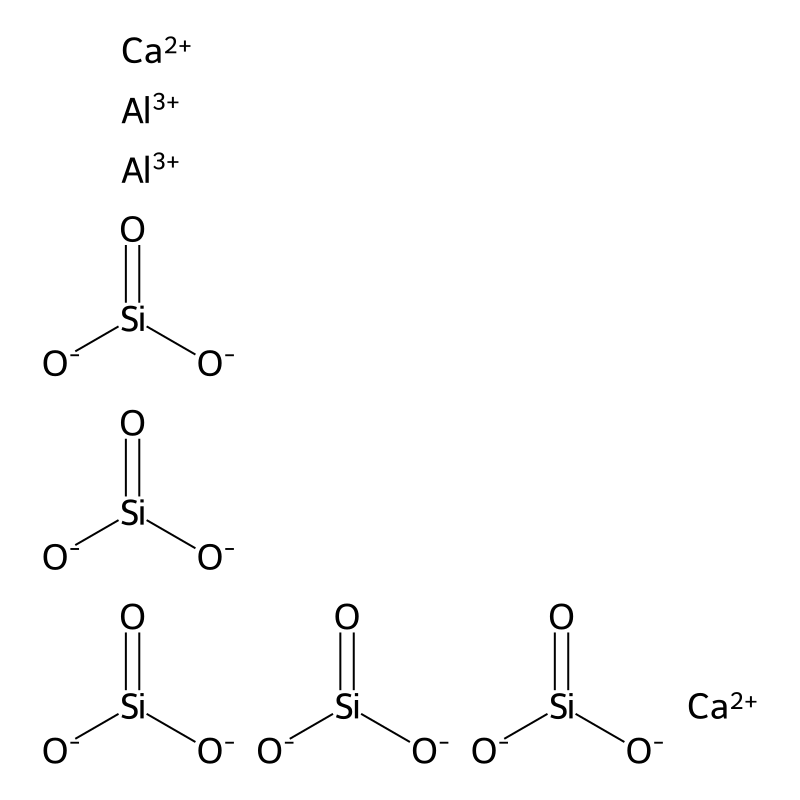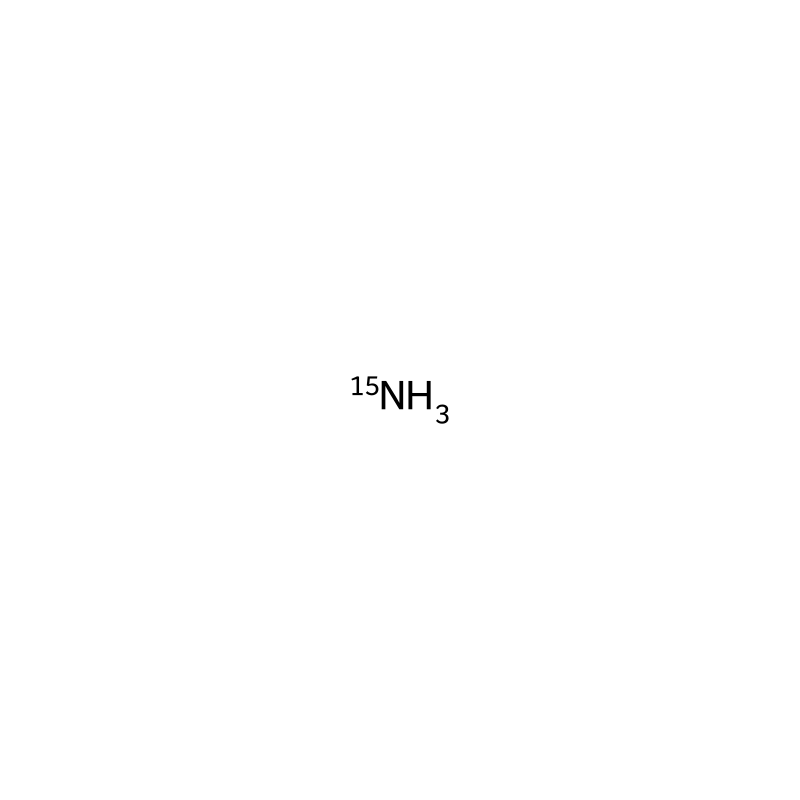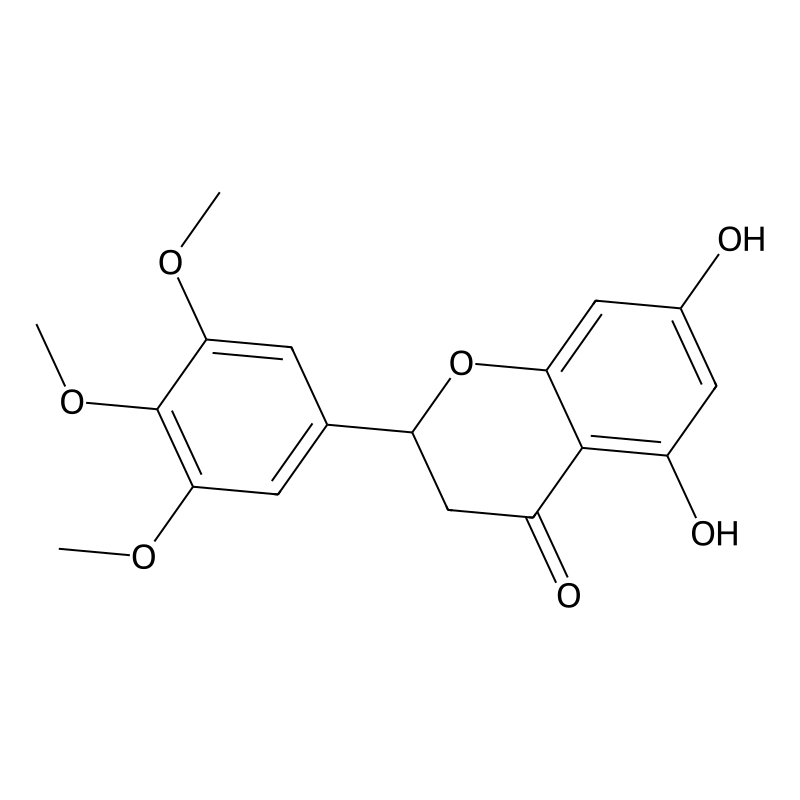AKI-001

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
AKI-001 is a potent inhibitor of Aurora kinases, specifically targeting both Aurora A and Aurora B enzymes. This compound demonstrates low nanomolar potency, with an IC50 value of less than 100 nanomolar, indicating its strong inhibitory effects on these kinases. It has been shown to effectively inhibit tumor growth in vivo, making it a significant candidate in cancer research and treatment. The compound's unique pentacyclic scaffold contributes to its biological activity and selectivity against these kinases, which are crucial for cell division and mitosis .
- Oxidation: Involves the conversion of functional groups to more oxidized states, which can affect the compound's reactivity and stability.
- Reduction: Specific functional groups are reduced to enhance the compound's stability.
- Substitution: Different substituents can be introduced to modify the biological activity of AKI-001.
Common reagents utilized in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products from these reactions often include derivatives that can be used to study structure-activity relationships.
The biological activity of AKI-001 is primarily attributed to its role as an Aurora kinase inhibitor. By binding to the ATP-binding site of both Aurora A and Aurora B, AKI-001 disrupts their activation, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its potential therapeutic application in oncology, particularly in targeting tumors that are sensitive to disruptions in mitotic processes .
The synthesis of AKI-001 involves several key steps:
- Formation of the Core Structure: This is achieved through cyclization reactions that establish the pentacyclic scaffold.
- Functional Group Introduction: Various functional groups are introduced to enhance the compound's potency and selectivity.
- Purification and Characterization: Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control.
Industrial production follows similar synthetic routes but focuses on optimizing reaction conditions for higher yields and purity .
AKI-001 has a wide range of applications across various fields:
- Cancer Research: As a potent Aurora kinase inhibitor, it is used to study cell cycle regulation and mitosis.
- Drug Discovery: It serves as a tool compound for developing new cancer therapies.
- Biological Studies: Helps elucidate mechanisms of kinase inhibition and their effects on cellular processes .
Interaction studies involving AKI-001 focus on its pharmacological effects when combined with other agents. These studies are essential for understanding potential drug-drug interactions that could enhance or diminish its efficacy or lead to adverse effects. For instance, investigations into how AKI-001 interacts with other chemotherapeutic agents can provide insights into optimal combination therapies for cancer treatment .
| Compound | Target Kinase | Potency (IC50) | Unique Features |
|---|---|---|---|
| AKI-001 | Aurora A/B | < 100 nM | Pentacyclic scaffold; high oral bioavailability |
| VX-680 | Aurora A/B | Low nanomolar | Early lead structure; used in preclinical studies |
| MLN8237 | Aurora A | Low nanomolar | Selective for Aurora A; effective in various cancer models |
AKI-001 stands out due to its dual inhibition of both Aurora A and B kinases, along with its excellent cellular activity and oral bioavailability, making it a valuable compound in cancer research .








